molecular formula C9H12N2O B12120727 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

Katalognummer: B12120727
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: HZMPUKANFQQJRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminopyrimidine with 2,5-hexanedione under acidic conditions to form the desired pyrrolo[1,2-c]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolo[1,2-c]pyrimidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolopyrazine: Contains a pyrrole and pyrazine ring system, exhibiting similar biological activities.

    Pyrazolopyrimidine: Features a pyrazole and pyrimidine ring system, known for its kinase inhibitory properties.

    Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with comparable biological activities.

Uniqueness

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity profiles. Its potential as a versatile scaffold for drug development and material science applications sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C9H12N2O/c1-6-3-8-4-7(2)10-9(12)11(8)5-6/h3,5,7H,4H2,1-2H3,(H,10,12)

InChI-Schlüssel

HZMPUKANFQQJRM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=CC(=CN2C(=O)N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.